molecular formula C14H21NO2 B3004642 N-(3-hydroxy-3-phenylpropyl)pivalamide CAS No. 1396875-97-0

N-(3-hydroxy-3-phenylpropyl)pivalamide

Cat. No.: B3004642
CAS No.: 1396875-97-0
M. Wt: 235.327
InChI Key: TVMDFXCXAWYJTH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)pivalamide is a tertiary amide derivative characterized by a pivaloyl group (2,2-dimethylpropanamide) linked to a 3-hydroxy-3-phenylpropyl chain. This compound combines a hydrophobic phenyl group with a polar hydroxyl group, making it structurally unique among pivalamide derivatives.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDFXCXAWYJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)pivalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpropylpivalamide.

    Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The following table summarizes key structural differences between N-(3-hydroxy-3-phenylpropyl)pivalamide and related compounds from the evidence:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Reference ID
This compound (hypothetical) Phenylpropyl chain 3-hydroxy group, pivalamide C₁₆H₂₃NO₂ 265.36* -
N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide Pyridine ring 3-hydroxypropyl, 5-CF₃ C₁₄H₁₉F₃N₂O₂ 304.31
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide Pyridine ring 3-hydroxypropyl C₁₃H₂₀N₂O₂ 236.31
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide Pyridine ring 3-(silyloxy)propyl C₁₉H₃₄N₂O₂Si 350.57
N-(5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl)pivalamide Pyridine ring 5-F, 3-hydroxypropyl C₁₃H₁₉FN₂O₂ 254.30

Note: Molecular weight for the hypothetical compound is calculated based on its formula.

Key Observations:

Backbone Diversity: While this compound features a phenylpropyl chain, analogs in the catalog predominantly incorporate pyridine rings.

Substituent Effects :

  • Hydrophobic Modifications : The tert-butyldimethylsilyloxy group in increases steric bulk and lipophilicity, which may influence membrane permeability.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in and fluorine in enhance metabolic stability and modulate acidity of adjacent functional groups.

Hydroxyl Group Positioning : The 3-hydroxypropyl side chain is conserved across analogs, suggesting its importance in solubility or target binding.

Functional Implications

Solubility: The hydroxyl group in this compound and its analogs improves aqueous solubility compared to non-hydroxylated pivalamides. However, pyridine-containing analogs (e.g., ) may exhibit pH-dependent solubility due to the basic nitrogen.

Stability : Silyl-protected derivatives (e.g., ) are likely stable under neutral conditions but hydrolyze in acidic or aqueous environments, enabling controlled release of the active hydroxyl form.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)pivalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Interaction with Enzymatic Pathways : The compound has been studied for its role in modulating enzyme activities, particularly those related to inflammation and immune responses. For instance, it may interact with the STING (Stimulator of Interferon Genes) pathway, which is crucial in the innate immune response .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This could potentially make it useful in treating conditions associated with oxidative damage.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress ,
Anti-inflammatoryInhibits cytokine production ,
Enzyme ModulationAffects STING pathway activation ,

Case Study Analysis

A notable case study evaluated the effects of this compound on a model of chronic inflammation. In this study, laboratory mice were administered varying doses of the compound over a period of four weeks. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic benefits in inflammatory diseases.

Another case study focused on the compound's role in cancer therapy, particularly in breast cancer models. The study found that treatment with this compound led to decreased tumor growth rates and enhanced apoptosis in cancerous cells, highlighting its potential as an adjunct therapy in oncology .

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